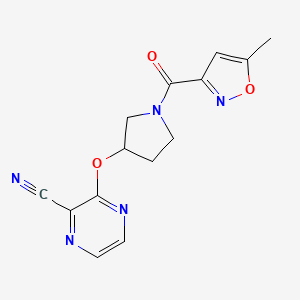

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-9-6-11(18-22-9)14(20)19-5-2-10(8-19)21-13-12(7-15)16-3-4-17-13/h3-4,6,10H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLAOURFWHWXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

Synthesis of 5-Methylisoxazole-3-carbonyl chloride: This can be achieved by reacting 5-methylisoxazole with thionyl chloride under reflux conditions.

Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine: The 5-methylisoxazole-3-carbonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine.

Formation of the final compound: The intermediate 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Reduction Reactions

The nitrile group undergoes selective reduction to form primary amines.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF) at 0–25°C.

-

Product : 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamine.

Mechanism :

Nitrile Hydrolysis

The nitrile group hydrolyzes to carboxylic acids or amides depending on conditions:

-

Acidic Hydrolysis : Concentrated H₂SO₄ or HCl at elevated temperatures (80–100°C).

-

Product : 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid.

-

-

Basic Hydrolysis : NaOH/H₂O₂ at 60–80°C.

-

Product : Corresponding amide intermediate.

-

Amide Hydrolysis

The pyrrolidine-linked amide bond cleaves under strong acidic/basic conditions:

-

Product : 5-Methylisoxazole-3-carboxylic acid and 3-(pyrazin-2-yloxy)pyrrolidine.

Electrophilic Substitution on Isoxazole

The 5-methylisoxazole ring undergoes electrophilic substitution at the 4-position due to electron-donating methyl group activation:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C.

-

Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : 4-Nitro- or 4-halo-substituted derivatives.

Nucleophilic Substitution on Pyrazine

The electron-deficient pyrazine ring facilitates nucleophilic displacement reactions:

-

Reagents : Sodium hydride (NaH) in DMF or K₂CO₃ in acetonitrile.

-

Example : Reaction with amines or thiols to yield substituted pyrazines.

Oxidation Reactions

-

Pyrazine Ring Oxidation : KMnO₄ in acidic medium oxidizes the pyrazine ring to pyrazine-N-oxide.

-

Pyrrolidine Oxidation : Ozone or RuO₄ cleaves the pyrrolidine ring to diketones.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions:

-

With Azides : Cu(I)-catalyzed "click" reaction forms 1,2,3-triazoles.

Ether Cleavage

The pyrrolidin-3-yl ether linkage cleaves under strong acids:

-

Reagents : HI (48%) at 120°C.

-

Product : 3-Hydroxypyrrolidine and pyrazine-2-carbonitrile derivatives.

Key Research Findings

-

The nitrile group’s reduction to an amine enhances bioavailability, making it a strategic modification in drug design.

-

Selective isoxazole functionalization retains the heterocycle’s metabolic stability while introducing pharmacophores.

-

Acidic hydrolysis of the amide bond enables modular synthesis of intermediates for combinatorial chemistry .

These reactions highlight the compound’s versatility as a scaffold in medicinal chemistry and materials science. Experimental validation of reaction pathways is recommended to optimize yields and selectivity.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially beneficial properties.

Biology

Research has indicated potential biological activities, particularly:

- Antimicrobial Properties : Investigations into its ability to inhibit bacterial enzymes suggest it may serve as an antimicrobial agent.

- Anticancer Activity : Studies have shown that this compound could interfere with signaling pathways involved in cell proliferation, making it a candidate for cancer therapeutics.

Medicine

The compound is being explored for various therapeutic applications, including:

- Drug Development : Its unique molecular structure positions it as a promising drug candidate for diseases requiring novel treatments.

- Mechanism of Action : The interaction with specific molecular targets, such as enzymes or receptors, modulates biological pathways relevant to disease processes.

Industry

In industrial applications, this compound is utilized in:

- Material Development : Its properties may contribute to the creation of new materials with enhanced characteristics.

- Catalysis : It can act as a catalyst in chemical reactions, potentially improving reaction efficiencies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Anticancer Properties | Showed reduced cell viability in human cancer cell lines, suggesting potential as an anticancer agent. |

| Study C | Synthetic Applications | Utilized as a precursor in the synthesis of novel heterocyclic compounds with improved biological activity. |

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Piperidine vs. Pyrrolidine Ring Substitution

A closely related compound, 3-((1-(5-Methylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (), replaces the pyrrolidine (5-membered) ring with a piperidine (6-membered) ring. Key differences include:

- Solubility : Piperidine’s increased basicity (pKa ~11) versus pyrrolidine (pKa ~9.8) may alter solubility in physiological environments.

- Binding Affinity : The extended piperidine structure could influence interactions with hydrophobic binding pockets in biological targets.

Isoxazole vs. Furan Heterocycle Replacement

3-{[1-(Furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK66011) () substitutes the 5-methylisoxazole with a furan ring. Comparative analysis reveals:

- Electronic Effects : Isoxazole contains two electronegative atoms (N and O), enhancing hydrogen-bonding capability, whereas furan (O only) is less polar.

- Metabolic Stability : The methyl group on isoxazole may confer higher metabolic stability compared to furan’s unsubstituted structure.

- Molecular Weight : BK66011 has a molecular weight of 284.27 g/mol, slightly lower than the target compound’s estimated weight (~300–320 g/mol).

Trifluoromethyl and Nitro Group Derivatives

5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile () shares the pyrazine-2-carbonitrile core but incorporates nitro and trifluoromethyl groups. Notable distinctions:

- Biological Activity : This compound was synthesized as a GLUT1 inhibitor, suggesting divergent therapeutic applications compared to the target compound’s unexplored biological roles.

Pesticide-Related Pyrazole-3-Carbonitrile Derivatives

Compounds like fipronil and ethiprole () feature pyrazole-3-carbonitrile moieties but with halogenated aryl substituents. Key contrasts:

- Structural Complexity : The target compound’s isoxazole-pyrrolidine-pyrazine architecture offers greater complexity compared to the simpler pyrazole-aryl scaffolds in pesticides.

Comparative Data Table

Mechanistic and Functional Insights

- Electronic Profiles : The target compound’s isoxazole and pyrazine-carbonitrile groups create a polarized structure, favoring interactions with charged residues in enzyme active sites.

- Synthetic Accessibility : The pyrrolidine-oxy linkage may simplify synthesis compared to piperidine derivatives, which require longer reaction times for ring closure ( vs. ).

- Biological Potential: While GLUT1 inhibitors () and pesticides () highlight carbonitrile utility, the target compound’s unique heterocyclic array positions it for unexplored therapeutic applications, such as kinase or protease inhibition.

Biological Activity

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrazine ring with various substituents that may influence its interaction with biological targets.

Chemical Structure

The compound's IUPAC name is 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula is C14H13N5O3, and it possesses a unique structure that allows for diverse chemical reactivity and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |

| Molecular Formula | C14H13N5O3 |

| Molecular Weight | 285.28 g/mol |

| CAS Number | 2034576-05-9 |

Synthesis

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

- Synthesis of 5-Methylisoxazole-3-carbonyl chloride : Reaction of 5-methylisoxazole with thionyl chloride.

- Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine : Reacting the carbonyl chloride with pyrrolidine in the presence of a base like triethylamine.

- Formation of the final compound : The intermediate is reacted with 2-chloropyrazine-3-carbonitrile to yield the target compound.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit significant antimicrobial and anticancer activities. Pyrazole derivatives, in general, have been shown to inhibit various cancer-related enzymes and pathways:

- Antitumor Activity : Several studies have highlighted the efficacy of pyrazole derivatives against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds often show synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Mechanism of Action : The biological activity can be attributed to the compound's ability to interact with specific molecular targets, such as:

Case Studies

A notable study focused on a series of pyrazole derivatives demonstrated their potential in treating Claudin-low breast cancer subtypes. The research indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a promising avenue for improving treatment outcomes .

Structure-Activity Relationship (SAR)

The structure of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile allows for various modifications that can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyrazine | Alters enzyme inhibition potency |

| Carbonitrile Group | Enhances lipophilicity |

| Ether Linkage | May improve selectivity |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?

- Answer : Synthesis involves multi-step protocols:

- Step 1 : Formation of the pyrrolidine core via cyclization of appropriate precursors (e.g., β-diketones or hydrazines) under acidic conditions .

- Step 2 : Functionalization of the pyrrolidine ring with the 5-methylisoxazole-3-carbonyl group using coupling agents like DCC (dicyclohexylcarbodiimide) in solvents such as DMF .

- Step 3 : Etherification of the pyrazine-2-carbonitrile moiety with the modified pyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Optimization : Reaction temperature (typically 60–80°C), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation steps) are critical for yield improvement. Purity is validated via HPLC (>95%) and NMR .

Q. How is the compound characterized structurally, and what analytical methods are prioritized?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyrrolidine substitution patterns) and detect impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z ~356.12) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies address low yields during the pyrrolidine-isoxazole coupling step?

- Answer : Common challenges include steric hindrance and competing side reactions. Solutions:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h conventional) and improves coupling efficiency by 20–30% .

- Protecting groups : Temporary protection of the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) prevents unwanted nucleophilic side reactions .

- Catalytic systems : Use of CuI/1,10-phenanthroline for Ullmann-type couplings enhances regioselectivity .

Q. How do structural modifications (e.g., pyrazine vs. pyridine cores) impact biological activity?

- Answer :

- Pyrazine vs. Pyridine : Pyrazine’s electron-deficient aromatic ring enhances π-π stacking with target proteins (e.g., kinase ATP-binding pockets), increasing inhibitory potency .

- Substituent effects : The 5-methylisoxazole group improves metabolic stability by reducing CYP450-mediated oxidation, as shown in comparative pharmacokinetic studies .

- Data contradiction example : While pyrazine derivatives generally show higher affinity, some studies report reduced solubility; balancing logP (aim for 2–3) via hydrophilic substituents (e.g., -OH or -OCH₃) is advised .

Q. What methodologies resolve discrepancies in receptor-binding assays for this compound?

- Answer : Contradictions often arise from assay conditions:

- Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo ionizable group behavior .

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-ATP for kinase targets) to quantify displacement efficacy .

- Orthogonal validation : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

- Answer :

- Conditions : Incubate in PBS (pH 7.4) and human liver microsomes (37°C, 24 h).

- Analytical tools : LC-MS/MS monitors degradation products (e.g., hydrolysis of the isoxazole carbonyl group) .

- Key metrics : Half-life (t₁/₂) >6 h indicates suitability for in vivo studies .

Q. What computational methods predict off-target interactions?

- Answer :

- Molecular docking : Use AutoDock Vina with protein databases (PDB IDs: 3PP0 for kinases, 1F0S for GPCRs) to screen for off-target binding .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.